3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide
CAS No.: 4643-88-3
Cat. No.: VC13310723
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4643-88-3 |
|---|---|
| Molecular Formula | C11H10N2O3 |
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide |
| Standard InChI | InChI=1S/C11H10N2O3/c1-15-8-4-2-7(3-5-8)9-6-10(11(12)14)16-13-9/h2-6H,1H3,(H2,12,14) |
| Standard InChI Key | ZOUFKTYWRMXNIO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is C₁₁H₉N₂O₃, with a molecular weight of 217.20 g/mol. The structure comprises:
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A 1,2-oxazole ring (a five-membered heterocycle with oxygen at position 1 and nitrogen at position 2).
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A 4-methoxyphenyl group at position 3, contributing aromaticity and lipophilicity.
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A carboxamide group (-CONH₂) at position 5, enhancing hydrogen-bonding potential and solubility.
Key Physicochemical Parameters (Extrapolated from Analogs):
| Property | Value/Description | Source Analogs |
|---|---|---|
| logP | ~1.8–2.5 (moderate lipophilicity) | |
| Hydrogen Bond Donors | 1 (amide NH) | |
| Hydrogen Bond Acceptors | 5 (oxazole O/N, methoxy O, amide O) | |
| Polar Surface Area | ~80–90 Ų |
The carboxamide group reduces lipophilicity compared to its ester or alkylamide analogs (e.g., ethyl or allyl derivatives).
Synthesis and Derivative Preparation
Precursor Synthesis
The carboxylic acid precursor, 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylic acid (CAS 618383-47-4), is synthesized via a multi-step protocol :
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Oxime Formation: Hydroxylamine hydrochloride reacts with 4-methoxybenzaldehyde under alkaline conditions.
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Cyclization: The oxime intermediate undergoes cyclization with methyl acrylate in the presence of TSN(Cl)Na, CuSO₄·5H₂O, and Cu powder.
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Ester Hydrolysis: The resulting methyl ester is hydrolyzed using potassium hydroxide to yield the carboxylic acid .
Carboxamide Derivatization
The carboxamide is likely synthesized via activation of the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) followed by reaction with ammonia . Related amides (e.g., N-allyl, N-phenyl) are prepared similarly using primary or secondary amines.
Example Reaction:
Biological Activities and Research Findings
While direct data on 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide are sparse, its structural analogs exhibit notable bioactivities:
Neuropharmacological Effects
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Acetylcholinesterase Inhibition: N-Allyl derivatives increased synaptic acetylcholine levels, suggesting potential in Alzheimer’s disease therapy.
Antimicrobial Properties
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General Oxazole Activity: Oxazole derivatives show broad-spectrum antimicrobial effects, with MIC values as low as 15 μM against E. coli and S. aureus .
Comparative Bioactivity Table
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